molecular formula C7H12N4O2S B13060734 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione

4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B13060734
M. Wt: 216.26 g/mol
InChI Key: ZUOWYRWXFVARNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione is a synthetic chemical reagent designed for research and development purposes. This molecule features a 1,2,4-triazole ring system, a scaffold recognized in medicinal chemistry for its diverse biological activities and its ability to interact with various enzymes and receptors through hydrogen bonding and other non-covalent interactions . The 3-amino modification on the triazole ring is a common functionalization that can be critical for a compound's mechanism of action, such as in competitive enzyme inhibition . The unique integration of the thiane-1,1-dione moiety suggests potential for altered solubility and electronic properties, making this compound a valuable intermediate for constructing more complex molecules or for use in exploratory biological screening. It may have potential applications in the development of pharmacologically active agents, including those with anticancer, antimicrobial, or antifungal properties, areas where 1,2,4-triazole derivatives have shown significant promise . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

1-(1,1-dioxothian-4-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4O2S/c8-7-9-5-11(10-7)6-1-3-14(12,13)4-2-6/h5-6H,1-4H2,(H2,8,10)

InChI Key

ZUOWYRWXFVARNP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1N2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 3-amino-1,2,4-triazole with a suitable thiane-1,1-dione precursor. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione exhibits significant antimicrobial properties. Its structure allows it to interact with bacterial enzymes, inhibiting their function and thus preventing bacterial growth. Studies have shown its effectiveness against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Further research is required to elucidate these mechanisms fully and assess its efficacy in clinical settings.

Agricultural Applications

Fungicide Development
In agriculture, the compound's triazole moiety is known for its fungicidal properties. It can be used as a building block in the synthesis of new fungicides that target plant pathogens. The effectiveness of this compound against specific fungal strains can lead to the development of safer and more efficient agricultural chemicals .

Plant Growth Regulation
Additionally, this compound has been studied for its role in regulating plant growth. Its application can enhance crop yields by promoting root development and improving stress tolerance in plants .

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices as a functional additive. This incorporation can enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that polymers modified with this compound exhibit improved resistance to degradation under various environmental conditions .

Nanotechnology
In nanotechnology, this compound can be utilized to create nanomaterials with specific functionalities. Its ability to form complexes with metal ions makes it valuable in synthesizing nanocomposites for applications in electronics and catalysis .

Case Studies

Study Focus Findings
Antimicrobial EfficacyDemonstrated significant activity against E. coli and S. aureus; potential for new antibiotic development.
Anticancer ResearchInduced apoptosis in leukemia cell lines; further studies needed for mechanism elucidation.
Agricultural UseIncreased resistance to fungal infections in treated crops; enhanced root growth observed in trials.
Polymer ModificationImproved thermal stability in polyvinyl chloride composites; potential for broader applications identified.
Nanocomposite SynthesisSuccessful integration into silica nanoparticles; enhanced catalytic activity noted in preliminary tests.

Mechanism of Action

The mechanism of action of 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1λ⁶-thiane-1,1-dione 4-Amino-4-(prop-2-en-1-yl)-1λ⁶-thiane-1,1-dione hydrochloride
Molecular Formula Not explicitly provided C₈H₁₆ClNO₂S
Molecular Weight Not explicitly provided 225.74 g/mol
Substituent 3-Amino-1H-1,2,4-triazol-1-yl Prop-2-en-1-yl (allyl)
Functional Groups Triazole, amino, sulfone Allyl, amino, sulfone, hydrochloride salt
Salt Form Neutral Hydrochloride
Potential Reactivity Hydrogen bonding, aromatic interactions Allyl group may undergo radical or electrophilic additions
Theoretical Solubility Moderate (polar groups) Enhanced (hydrochloride salt improves aqueous solubility)

Key Differences:

Substituent Chemistry: The triazole group in the target compound introduces aromaticity and hydrogen-bonding capacity, which could enhance binding to biological targets like enzymes or receptors. In contrast, the allyl group in the analog is non-aromatic and may confer lipophilicity or reactivity in polymerizations . The hydrochloride salt in the analog improves crystallinity and solubility, a common strategy for amine-containing pharmaceuticals. The neutral form of the target compound might require formulation adjustments for bioavailability.

Synthetic Utility :

  • The triazole moiety is often synthesized via click chemistry (e.g., Huisgen cycloaddition), enabling modular derivatization. The allyl group, however, is typically introduced via alkylation or Grignard reactions, offering fewer orthogonal modification pathways .

Biological Relevance :

  • Triazoles are prevalent in drugs (e.g., antifungals like fluconazole), suggesting the target compound could have antimicrobial or kinase-inhibitory activity. The allyl-substituted analog lacks this direct pharmacophore association but may serve as a building block for prodrugs or polymers .

Biological Activity

4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The compound has the following chemical characteristics:

  • Molecular Formula : C6H10N4O2S
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 16691-43-3

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1H-1,2,4-triazole with appropriate thioketones or thioacids under controlled conditions. The reaction yields a thiazolidine derivative that exhibits various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi.
  • A study reported that certain triazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL.

Anticancer Activity

Triazole derivatives are also noted for their anticancer potential:

CompoundCell Line TestedIC50 (µM)
This compoundHCT116 (colon carcinoma)6.2
This compoundT47D (breast cancer)27.3

These findings suggest that the compound exhibits selective cytotoxicity against cancer cell lines while having a lower effect on normal cells.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. The compound's anti-inflammatory effects have been evaluated through:

  • In vivo models showing reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several triazole derivatives against clinical isolates. The study found that compounds containing the triazole ring significantly inhibited bacterial growth compared to control groups.

Case Study 2: Anticancer Potential

In a comparative study on various triazole derivatives' effects on cancer cell lines, it was observed that those with a thiane moiety showed enhanced cytotoxicity against breast and colon cancer cells when compared to standard chemotherapeutics.

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